

# Comparative Spectroscopic Analysis of 4,5-Dimethylisoxazol-3-amine and a Structural Isomer

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## Compound of Interest

Compound Name: **4,5-Dimethylisoxazol-3-amine**

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of **4,5-Dimethylisoxazol-3-amine** and its structural isomer, 3,5-Dimethylisoxazole, by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a comparative overview of the analytical characterization of **4,5-Dimethylisoxazol-3-amine** and a structurally related isomer, 3,5-Dimethylisoxazole. While detailed experimental NMR data for **4,5-Dimethylisoxazol-3-amine** is not publicly available, this guide presents the available mass spectrometry data and expected NMR characteristics. For comparative purposes, comprehensive, experimentally-derived NMR and MS data for 3,5-Dimethylisoxazole are provided. This information is crucial for researchers in medicinal chemistry and drug development for the unambiguous identification and quality control of these isoxazole derivatives.

## Spectroscopic Data Comparison

The following tables summarize the available quantitative NMR and MS data for **4,5-Dimethylisoxazol-3-amine** and 3,5-Dimethylisoxazole.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4,5-Dimethylisoxazol-3-amine	Data not publicly available	-	-	Protons of two methyl groups and an amine group are expected.
3,5-Dimethylisoxazole	5.82	s	1H	H-4
	2.36	s	3H	C5-CH <sub>3</sub>
	2.23	s	3H	C3-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) ppm
4,5-Dimethylisoxazol-3-amine	Data not publicly available
3,5-Dimethylisoxazole	169.1, 159.9, 102.3, 12.1, 11.3[1]

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectrometry Peak (m/z)
4,5-Dimethylisoxazol-3-amine	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	112.13	112 [M] <sup>+</sup>
3,5-Dimethylisoxazole	C <sub>5</sub> H <sub>7</sub> NO	97.12	97 [M] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To determine the chemical structure and purity of the analyte.

**Instrumentation:** A 300 MHz or higher field NMR spectrometer.

**Sample Preparation:**

- Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a clean 5 mm NMR tube.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

**$^1\text{H}$  NMR Acquisition Parameters:**

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

**$^{13}\text{C}$  NMR Acquisition Parameters:**

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2 seconds.

- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the analyte and obtain information about its elemental composition.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

#### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100  $\mu\text{M}$ ) in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
- Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

#### ESI-MS Acquisition Parameters (Positive Ion Mode):

- Capillary Voltage: 3-4 kV.
- Nebulizing Gas Pressure: 20-30 psi.
- Drying Gas Flow Rate: 5-10 L/min.

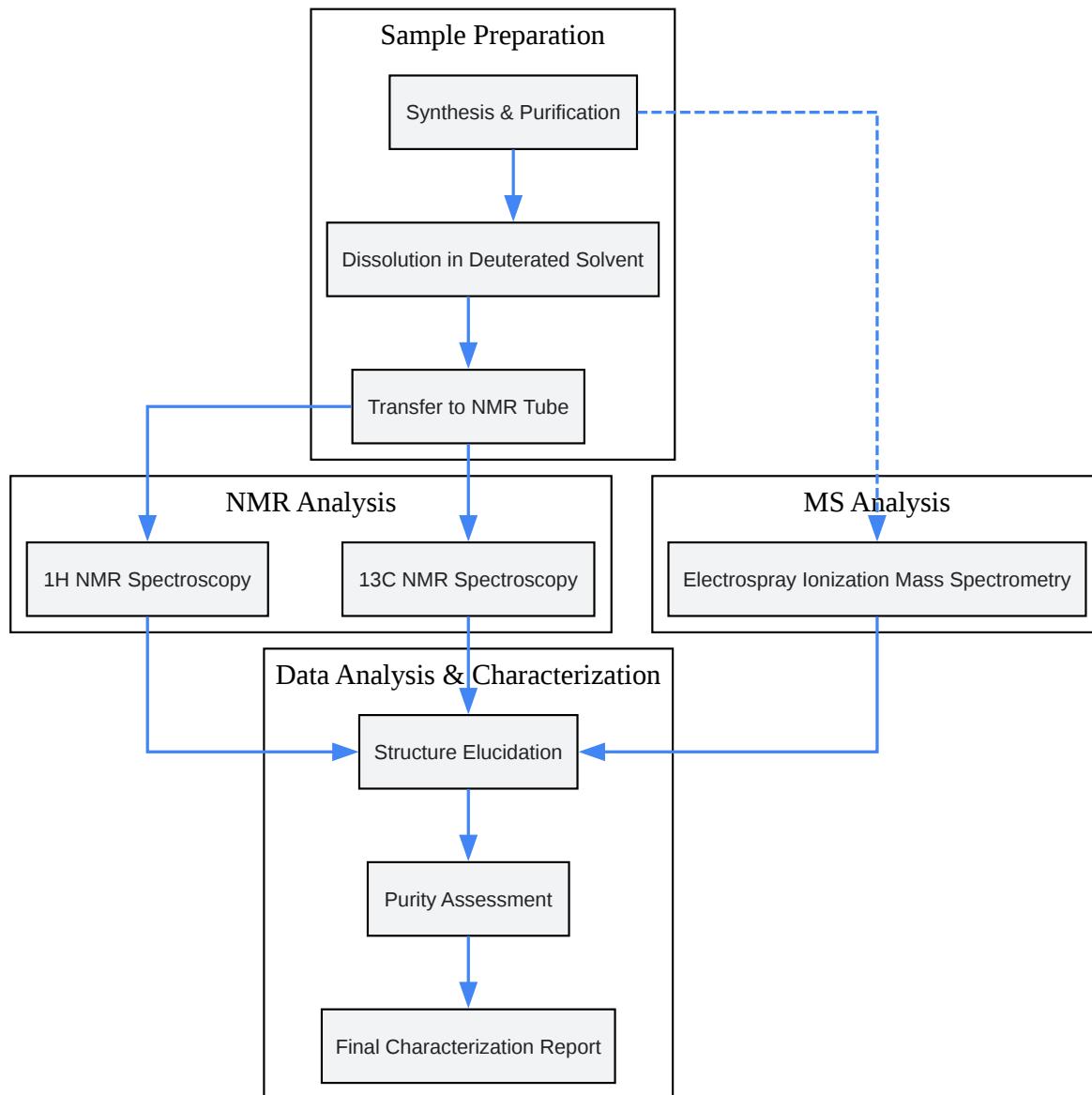
- Drying Gas Temperature: 300-350 °C.
- Mass Range: m/z 50-500.

Data Analysis:

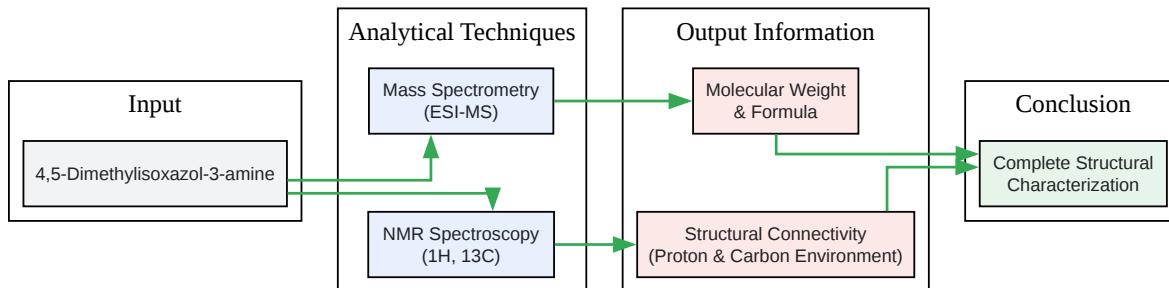
- Analyze the resulting mass spectrum to identify the molecular ion peak ( $[M+H]^+$  in positive ion mode).
- The accurate mass measurement of the molecular ion can be used to determine the elemental formula of the compound.

## Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of a small organic molecule like **4,5-Dimethylisoxazol-3-amine**.

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Caption: Experimental workflow for the spectroscopic characterization of a small molecule.



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Caption: Logical relationship between analytical techniques and derived structural information.

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## References

- 1. 3,5-Dimethylisoxazole | 300-87-8 [chemicalbook.com]
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